molecular formula C8H10N2O8 B13671337 rel-(S)-Azetidine-2-carbonitrile hemioxalate

rel-(S)-Azetidine-2-carbonitrile hemioxalate

Cat. No.: B13671337
M. Wt: 262.17 g/mol
InChI Key: HJAIIQQTVAHBNW-FHNDMYTFSA-N
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Description

rel-(S)-Azetidine-2-carbonitrile hemioxalate: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a nitrile group and the hemioxalate salt form further enhances its chemical reactivity and solubility, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(S)-Azetidine-2-carbonitrile hemioxalate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a β-amino nitrile with a suitable electrophile to form the azetidine ring. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. The hemioxalate salt form is achieved by treating the azetidine-2-carbonitrile with oxalic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: rel-(S)-Azetidine-2-carbonitrile hemioxalate undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: rel-(S)-Azetidine-2-carbonitrile hemioxalate is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It can be used to design new drugs or study enzyme interactions.

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of rel-(S)-Azetidine-2-carbonitrile hemioxalate involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The azetidine ring’s strained structure makes it a reactive intermediate in various chemical reactions, facilitating the formation of new bonds and products.

Comparison with Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group instead of a nitrile group.

    Azetidine-2-thione: Contains a thione group, offering different reactivity compared to the nitrile group.

    Azetidine-2-amine: Features an amine group, providing different chemical properties and applications.

Uniqueness: rel-(S)-Azetidine-2-carbonitrile hemioxalate stands out due to its nitrile group and hemioxalate salt form, which enhance its solubility and reactivity. These properties make it a versatile compound for various scientific and industrial applications, distinguishing it from other azetidine derivatives.

Properties

Molecular Formula

C8H10N2O8

Molecular Weight

262.17 g/mol

IUPAC Name

(2S)-azetidine-2-carbonitrile;oxalic acid

InChI

InChI=1S/C4H6N2.2C2H2O4/c5-3-4-1-2-6-4;2*3-1(4)2(5)6/h4,6H,1-2H2;2*(H,3,4)(H,5,6)/t4-;;/m0../s1

InChI Key

HJAIIQQTVAHBNW-FHNDMYTFSA-N

Isomeric SMILES

C1CN[C@@H]1C#N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Canonical SMILES

C1CNC1C#N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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